N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Medicinal Chemistry Structural Biology Crystallography

N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS 1351630-29-9; PubChem CID is a synthetic small molecule (MF: C₂₁H₂₇N₃O₂S; MW: 385.53 g/mol) comprising an adamantane cage linked via an N-methylated acetamide bridge to a 4-methoxy-substituted benzothiazole ring. Its computed physicochemical profile (XLogP3 = 4.8; TPSA = 82.7 Ų; 1 H-bond donor; 5 H-bond acceptors; 5 rotatable bonds) places it within drug-like chemical space, with high lipophilicity imparted by the adamantane moiety.

Molecular Formula C21H27N3O2S
Molecular Weight 385.53
CAS No. 1351630-29-9
Cat. No. B2711190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
CAS1351630-29-9
Molecular FormulaC21H27N3O2S
Molecular Weight385.53
Structural Identifiers
SMILESCN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC
InChIInChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25)
InChIKeyHBEIWVCPPQRGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS 1351630-29-9): Compound Identity and Procurement Baseline


N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS 1351630-29-9; PubChem CID 56765775) is a synthetic small molecule (MF: C₂₁H₂₇N₃O₂S; MW: 385.53 g/mol) comprising an adamantane cage linked via an N-methylated acetamide bridge to a 4-methoxy-substituted benzothiazole ring [1]. Its computed physicochemical profile (XLogP3 = 4.8; TPSA = 82.7 Ų; 1 H-bond donor; 5 H-bond acceptors; 5 rotatable bonds) places it within drug-like chemical space, with high lipophilicity imparted by the adamantane moiety [1]. The compound belongs to the benzothiazole amide class, which has produced validated antimycobacterial lead compounds targeting the MmpL3 transporter [2]. Unlike the extensively optimized antimycobacterial leads in this class, the specific pharmacological characterization of this exact compound remains largely limited to vendor-supplied screening-grade material, and users should verify purity and identity independently upon procurement.

Why Generic Benzothiazole Amides Cannot Simply Substitute for N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide


Benzothiazole amides are not a monolithic chemical class. Even within the narrow adamantane-containing subseries, three structural determinants profoundly modulate biological activity: (i) the position of the methoxy substituent on the benzothiazole ring [1]; (ii) the presence or absence of N-methylation on the acetamide linker [2]; and (iii) the nature of the lipophilic cage (adamantane vs. cyclohexyl vs. bicyclononane), which governs both potency and selectivity across rapid-growing vs. slow-growing mycobacterial species [3]. In the landmark optimization campaign that produced CRS400393 (MIC = 0.03 μg/mL against M. abscessus), replacement of the adamantyl group with a 3,3,5-trimethylcyclohexane moiety diminished activity against slow-growing NTM (M. avium and M. intracellulare) compared to the adamantane progenitor, demonstrating that even conservative lipophilic substitutions are not functionally neutral [3]. The 4-methoxy substitution pattern and N-methyl linker present in CAS 1351630-29-9 define a distinct and unresearched vector within this pharmacophore, meaning that procurement decisions cannot safely rely on data from more extensively characterized benzothiazole amide analogs.

Quantitative Differentiation Evidence for N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS 1351630-29-9)


Methoxy Regioisomerism: Structural Divergence from the Crystallographically Characterized 6-Methoxy Analog

The closest crystallographically characterized analog is 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S), which differs from CAS 1351630-29-9 in two critical features: the methoxy group is at position 6 rather than position 4 of the benzothiazole ring, and the acetamide linker lacks the N-methyl substituent [1]. In the crystal structure of the 6-methoxy analog, the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts a nearly planar conformation (r.m.s. deviations of 0.091 and 0.051 Å for two independent molecules in the asymmetric unit), with the adamantyl group occupying the gauche position relative to the C–N bond (N–C–C–C dihedral angles of −100.3(3)° and −96.5(3)°) [1]. The 4-methoxy substitution in CAS 1351630-29-9 introduces a steric influence proximal to the benzothiazole N3 position, potentially altering the conformational landscape and hydrogen-bonding capacity compared to the 6-methoxy regioisomer [1][2]. Direct crystallographic data for CAS 1351630-29-9 have not been published, representing a knowledge gap that users should consider when interpreting structure-based predictions.

Medicinal Chemistry Structural Biology Crystallography

Lipophilicity-Driven Differentiation from Cyclohexyl and Bicyclononane Benzothiazole Amides

CAS 1351630-29-9 carries an adamantane cage that confers substantially higher calculated lipophilicity (XLogP3 = 4.8 [1]) compared to the optimized antimycobacterial lead CRS400393, in which the adamantane was replaced with a 5-methylbicyclo[3.3.1]nonane-1-carboxamide moiety [2]. In the systematic SAR exploration of the benzothiazole amide series, the adamantane-containing hits (e.g., CRS400226) displayed broad-spectrum antimycobacterial activity but were deprioritized for further development due to high lipophilicity and consequent potential for nonspecific binding [3]. When the adamantane of CRS400226 was replaced with a 3,3,5-trimethylcyclohexane group (CRS400153), the MIC against M. abscessus ATCC 19977 increased from 0.25 to 0.5 μg/mL, and activity against slow-growing NTM (M. avium complex) was notably diminished [3]. Direct MIC or IC₅₀ data for CAS 1351630-29-9 against mycobacterial or other targets have not been publicly reported; its 4-methoxy-N-methyl scaffold represents an unexplored vector within this pharmacophore.

Antimycobacterial Drug Discovery Physicochemical Profiling MmpL3 Inhibition

N-Methyl Linker: Conformational and Hydrogen-Bonding Divergence from Non-Methylated Acetamide Analogs

CAS 1351630-29-9 contains an N-methyl group on the acetamide nitrogen that bridges the adamantane and benzothiazole moieties—a feature absent in the majority of published benzothiazole amide antimycobacterial agents [1][2]. In the crystallographically characterized non-methylated analog 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the amide N–H participates in intermolecular N–H⋯N hydrogen bonds that form dimers in the crystal lattice [1]. N-Methylation eliminates this hydrogen bond donor, which alters both the solid-state packing and the solution-phase conformational ensemble [3]. In benzothiazole systems, N-methylation of the 2-amino group modifies the rotational barrier around the C–N bond and influences the orientation of the substituent relative to the benzothiazole plane [3]. The target compound additionally features five rotatable bonds (vs. four in the non-methylated 6-methoxy analog), providing greater conformational flexibility that may affect target binding entropy [4]. No experimental conformational data (NMR or X-ray) have been reported for CAS 1351630-29-9.

Conformational Analysis Medicinal Chemistry Pharmacophore Design

Antimycobacterial Class-Level Evidence: Adamantane Retention Is Associated with Broad-Spectrum NTM Coverage

Benzothiazole adamantyl amides emerged as high-throughput screening hits with activity against both M. tuberculosis (Mtb) and nontuberculous mycobacteria (NTM) [1][2]. The adamantane-containing lead CRS400226 demonstrated MIC values of 0.25 μg/mL against M. abscessus ATCC 19977 and M. abscessus massiliense 119, 0.5 μg/mL against M. chelonae 93, and MIC₉₀ values of 0.25–2 μg/mL against a panel of rapid-growing NTM clinical isolates [2]. Critically, when the adamantane was replaced by cyclohexyl derivatives (CRS400153), activity against slow-growing NTM (M. avium complex) was substantially reduced, indicating that the adamantane cage specifically contributes to broad-spectrum coverage [2]. The series acts through inhibition of MmpL3, the trehalose monomycolate transporter essential for mycobacterial cell wall biosynthesis, as evidenced by metabolic labeling studies showing disrupted mycolic acid transfer and resistance mutation mapping to mmpL3 [2]. CAS 1351630-29-9 has not been directly tested in these assays; this class-level evidence establishes the pharmacophoric context within which its antimycobacterial potential would need to be evaluated.

Antimycobacterial Agents Nontuberculous Mycobacteria MmpL3 Transporter

Anti-Inflammatory Class Evidence: Adamantane-Thiazolyl Amides as COX-1/LOX Inhibitors

A related series of adamantane derivatives of thiazolyl-N-substituted amides (structurally distinct from CAS 1351630-29-9 but sharing the adamantane-thiazole/benzothiazole amide core) was evaluated for anti-inflammatory activity in the carrageenin-induced mouse paw edema model, demonstrating 29.6–81.5% inhibition compared to indomethacin as a reference standard [1]. In COX inhibition assays, several compounds exhibited COX-1 inhibitory potential comparable to naproxen, with low to moderate COX-2 inhibition, while LOX inhibitory activity (tested via conversion of sodium linoleate to 13-hydroperoxylinoleic acid) was generally low across the series [1]. The authors concluded that the anti-inflammatory effects likely involve additional mechanisms beyond COX/LOX inhibition [1]. CAS 1351630-29-9 was not included in this study, and its 4-methoxy-N-methyl benzothiazole substitution pattern differs from the thiazolyl amides tested. This evidence is provided solely to establish that the adamantane-amide-(hetero)aryl chemotype has demonstrated pharmacological relevance in inflammation models, not to assert activity for the specific compound.

Inflammation Cyclooxygenase Lipoxygenase NSAID

Recommended Application Scenarios for N-(Adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS 1351630-29-9) Based on Available Evidence


Mycobacterial MmpL3 Inhibitor Screening in Whole-Cell Assays Against Rapid- and Slow-Growing NTM

The strongest class-level precedent supports screening CAS 1351630-29-9 against Mycobacterium abscessus, M. avium complex, and M. tuberculosis in whole-cell broth microdilution assays. The adamantane scaffold has been validated in the benzothiazole amide series as an MmpL3-targeting pharmacophore with bactericidal activity [1]. The 4-methoxy-N-methyl substitution pattern is unexplored within this target class and may confer differential activity against slow-growing NTM—a key differentiating feature, since adamantane→cyclohexyl replacement in the published series selectively compromised slow-grower activity [1]. Users should benchmark against CRS400226 (MIC = 0.25 μg/mL, M. abscessus) and CRS400393 (MIC = 0.03 μg/mL, M. abscessus) as reference comparators [2].

Physicochemical and Conformational Profiling of an N-Methylated Benzothiazole Amide Scaffold

CAS 1351630-29-9 is uniquely suited for studies comparing the conformational and intermolecular interaction profiles of N-methylated vs. non-methylated benzothiazole acetamides. The N-methyl group removes the amide N–H hydrogen bond donor present in published analogs [1], altering crystal packing (eliminating the N–H⋯N dimer motif observed in the 6-methoxy analog [1]) and solution conformation. Experimental determination of its X-ray crystal structure, NMR solution conformation, and logP/logD would fill a significant gap in the benzothiazole amide SAR landscape, particularly given that N-methylation is a common medicinal chemistry strategy for modulating solubility, permeability, and metabolic stability [2].

Anti-Inflammatory Screening with COX-1/COX-2 Selectivity Profiling

Based on the class-level precedent that adamantane-thiazolyl amides exhibit COX-1 inhibition comparable to naproxen [1], CAS 1351630-29-9 may be evaluated in COX-1/COX-2 inhibition assays and the carrageenin-induced paw edema model. However, the structural divergence from the tested thiazolyl amide series is substantial (benzothiazole vs. thiazole core; 4-methoxy substituent; N-methyl linker), and users should treat this as a de novo screening exercise rather than a follow-up study. A positive result would establish a new benzothiazole-based anti-inflammatory chemotype; a negative result would provide valuable negative SAR data for the benzothiazole amide pharmacophore.

Chemical Biology Tool Compound for Adamantane Pharmacophore Deconvolution Studies

The compound's combination of an adamantane cage with a 4-methoxy-N-methyl benzothiazole amide makes it a useful tool for deconvoluting the relative contributions of the adamantane moiety (lipophilicity, cage geometry, MmpL3 binding) vs. the benzothiazole substitution pattern (electronic effects, hydrogen bonding) to any observed biological activity. Users studying the MmpL3 inhibitor pharmacophore can employ CAS 1351630-29-9 alongside CRS400226 (adamantyl control), CRS400153 (cyclohexyl control), and CRS400393 (bicyclononane control) to map the lipophilic bulk tolerance of the MmpL3 binding site [1][2]. The N-methyl group provides an additional variable for evaluating the role of the amide N–H in target engagement.

Quote Request

Request a Quote for N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.